N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C24H26BrN5O2 and its molecular weight is 496.409. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profiles and Chemical Analyses
Chemical Inhibitors and Metabolic Studies
Research on compounds like acetaminophen and piracetam derivatives shows extensive studies on their degradation pathways, biotoxicity, and pharmacological activities. For example, acetaminophen's advanced oxidation processes have been explored to understand its environmental fate and by-products, highlighting the importance of understanding chemical reactions and degradation in aquatic environments (Qutob et al., 2022). Similarly, piracetam and its derivatives are noted for their nootropic effects, with reviews focusing on synthesis and pharmacological activities to enhance cognitive functions (Dhama et al., 2021).
Synthesis and Chemical Properties
The synthesis and evaluation of chemical properties are crucial for understanding the potential applications of any compound. Research into the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl provides insight into the methodologies and challenges involved in creating structurally related compounds for pharmaceutical use (Qiu et al., 2009).
Environmental Impact and Elimination Techniques
Studies on the environmental impact of pharmaceuticals, such as acetaminophen, and their elimination from water sources highlight the significance of adsorptive techniques for removing contaminants. These studies contribute to environmental protection and the understanding of pharmaceuticals' fate in aquatic systems (Igwegbe et al., 2021).
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN5O2/c1-18-15-23(32-17-22(31)26-16-19-7-5-6-10-21(19)25)28-24(27-18)30-13-11-29(12-14-30)20-8-3-2-4-9-20/h2-10,15H,11-14,16-17H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOSWQWMSDPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.